![molecular formula C21H23NO4 B13864979 2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid is a heterotricyclic compound known for its complex structure and diverse applications. This compound is notable for its presence in various scientific research fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid. This mixture is stirred at 150°C for 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-temperature reactors and precise measurement of reagents to maintain consistency.
化学反応の分析
Types of Reactions
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various conditions, including allergies and inflammation.
作用機序
The mechanism by which 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets can vary depending on the context of its use .
類似化合物との比較
Similar Compounds
Olopatadine: A compound with a similar structure, used primarily as an antihistamine.
Dibenzoxepin Derivatives: Compounds with structural similarities, often studied for their pharmacological properties.
Uniqueness
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid stands out due to its unique combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses make it a compound of significant interest in scientific research .
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25) |
InChIキー |
WPDCFRNNHUYQGW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



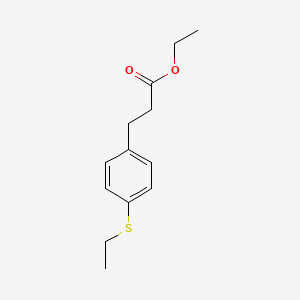

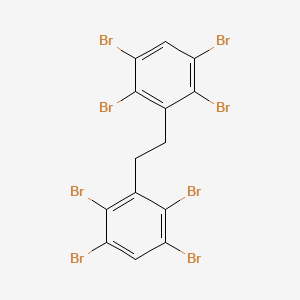
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
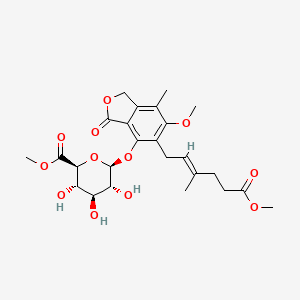
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
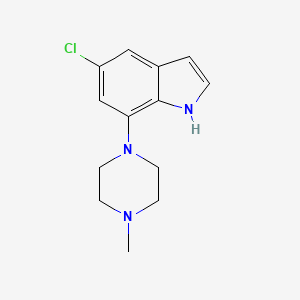
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

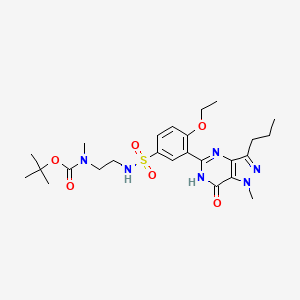
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
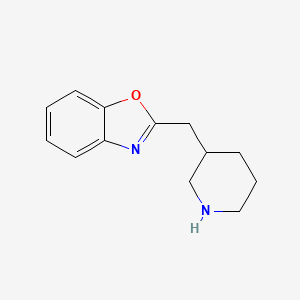
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
